molecular formula C18H11Cl3FN3OS B15108997 5-chloro-N-(2,4-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(2,4-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B15108997
M. Wt: 442.7 g/mol
InChI Key: KZBFLSUWXHMQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2,4-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,4-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro and dichlorophenyl groups: These groups can be introduced via electrophilic substitution reactions.

    Attachment of the fluorobenzylsulfanyl group: This step may involve nucleophilic substitution reactions using suitable reagents.

    Formation of the carboxamide group: This can be achieved through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may:

    Bind to specific receptors or enzymes: Modulating their activity.

    Interfere with cellular pathways: Affecting processes such as cell division or apoptosis.

    Alter gene expression: Leading to changes in protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]pyrimidine-4-carboxamide
  • 5-chloro-N-(2,4-dichlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Uniqueness

The unique combination of functional groups in 5-chloro-N-(2,4-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide may confer distinct biological activities or chemical properties compared to similar compounds. This can make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C18H11Cl3FN3OS

Molecular Weight

442.7 g/mol

IUPAC Name

5-chloro-N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C18H11Cl3FN3OS/c19-11-3-6-15(13(20)7-11)24-17(26)16-14(21)8-23-18(25-16)27-9-10-1-4-12(22)5-2-10/h1-8H,9H2,(H,24,26)

InChI Key

KZBFLSUWXHMQQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.